3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine
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Description
3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine is a useful research compound. Its molecular formula is C22H18N4O3S and its molecular weight is 418.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis of new 1,2,4-triazoles, their Mannich and Schiff bases, and evaluation of their antimicrobial activities have been extensively researched. The synthesis involves basic media reactions, alkylated derivatives, and Schiff base derivatives, showcasing the chemical versatility and potential for generating compounds with significant biological activities (Bayrak et al., 2009).
- Research into 1,3,4-oxadiazole derivatives has produced heterocyclic compounds with potential antiviral activity. This includes the synthesis of compounds through reactions with cyanoacetic acid hydrazide, leading to a variety of derivatives explored for their antiviral properties against several viruses (Albratty et al., 2019).
Biological Activities
- The antimicrobial activity of synthesized compounds reveals a range of effects against various microbes, indicating the potential for developing new antimicrobial agents from similar structures. The detailed synthesis process and the evaluation of their activities suggest a pathway for designing drugs to combat microbial resistance (Bayrak et al., 2009).
- Antiviral agents based on 1,3,4-oxadiazole derivatives have shown promise against a variety of viruses. The synthesis of such compounds involves specific reactions leading to derivatives that exhibit significant antiviral activity, highlighting the therapeutic potential of these heterocyclic compounds (Albratty et al., 2019).
Properties
IUPAC Name |
5-[[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylmethyl]-3-(4-ethylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-2-14-3-5-15(6-4-14)22-23-20(29-26-22)12-30-21-10-8-17(24-25-21)16-7-9-18-19(11-16)28-13-27-18/h3-11H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAZGKXOCNZXKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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